molecular formula C10H11NO B13620999 N-(3-Ethenylphenyl)acetamide CAS No. 7766-62-3

N-(3-Ethenylphenyl)acetamide

Cat. No.: B13620999
CAS No.: 7766-62-3
M. Wt: 161.20 g/mol
InChI Key: QOTMVGDNCYAWTD-UHFFFAOYSA-N
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Description

N-(3-Ethenylphenyl)acetamide is an organic compound with the molecular formula C10H11NO. It is a derivative of acetamide where the acetamide group is attached to a 3-ethenylphenyl group. This compound is known for its applications in various fields, including organic synthesis and biochemical research.

Preparation Methods

The synthesis of N-(3-Ethenylphenyl)acetamide typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-(3-Ethenylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into amines.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3-Ethenylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Ethenylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-(3-Ethenylphenyl)acetamide can be compared with other similar compounds, such as:

    N-(3-Ethynylphenyl)acetamide: This compound has a similar structure but with an ethynyl group instead of an ethenyl group. It exhibits different reactivity and applications.

    N-(3-Methylphenyl)acetamide: This compound has a methyl group instead of an ethenyl group.

The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields.

Properties

CAS No.

7766-62-3

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

N-(3-ethenylphenyl)acetamide

InChI

InChI=1S/C10H11NO/c1-3-9-5-4-6-10(7-9)11-8(2)12/h3-7H,1H2,2H3,(H,11,12)

InChI Key

QOTMVGDNCYAWTD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C=C

Origin of Product

United States

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